molecular formula C17H21N3O6S2 B2899598 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide CAS No. 1171565-79-9

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide

Cat. No. B2899598
CAS RN: 1171565-79-9
M. Wt: 427.49
InChI Key: YFVPTCHHYKZTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide, also known as PSC-833, is a synthetic molecule that belongs to the class of sulfonyl-containing compounds. PSC-833 has been extensively studied for its potential application in cancer treatment, particularly in the area of multidrug resistance (MDR). MDR is a phenomenon where cancer cells become resistant to chemotherapy drugs, leading to treatment failure. PSC-833 has been shown to reverse MDR and enhance the efficacy of chemotherapy drugs.

Mechanism of Action

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide works by inhibiting the activity of P-gp, a membrane protein that pumps chemotherapy drugs out of cancer cells. P-gp is overexpressed in MDR cancer cells, leading to drug resistance. By inhibiting P-gp, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide enhances the efficacy of chemotherapy drugs and overcomes MDR. 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide binds to the ATP-binding site on P-gp, preventing the hydrolysis of ATP, which is required for the pumping activity of P-gp. This leads to the accumulation of chemotherapy drugs inside cancer cells, resulting in cell death.
Biochemical and Physiological Effects:
5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting P-gp, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has been shown to inhibit the activity of other transport proteins, such as multidrug resistance-associated protein (MRP) and breast cancer resistance protein (BCRP). 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines. In terms of physiological effects, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has been shown to enhance the efficacy of chemotherapy drugs in animal models of cancer, leading to increased survival rates.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide is its ability to reverse MDR and enhance the efficacy of chemotherapy drugs. This makes it a promising candidate for cancer treatment. However, there are also some limitations to using 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide in lab experiments. One limitation is that it can be toxic at high concentrations, which can limit its use in vivo. Another limitation is that 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide can interact with other drugs, leading to potential drug-drug interactions. Additionally, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide can be difficult to synthesize and purify, which can limit its availability for lab experiments.

Future Directions

There are a number of future directions for research on 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide. One direction is to study its potential application in combination with other chemotherapy drugs, to further enhance their efficacy. Another direction is to study its potential application in other diseases, such as Alzheimer's disease, where drug resistance is also a major obstacle. Additionally, there is a need for further research on the toxicity and pharmacokinetics of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide, to better understand its potential use in vivo. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide, to increase its availability for lab experiments and potential clinical use.

Synthesis Methods

The synthesis of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide involves the reaction of 5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid with 4-aminobenzenesulfonamide and 4-bromophenethylamine. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, followed by the addition of 4-bromophenethylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has been studied extensively for its potential application in cancer treatment. In particular, it has been shown to reverse MDR, a major obstacle in the successful treatment of cancer. 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide works by inhibiting the activity of P-glycoprotein (P-gp), a membrane protein that pumps chemotherapy drugs out of cancer cells, leading to drug resistance. By inhibiting P-gp, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide enhances the efficacy of chemotherapy drugs and overcomes MDR.

properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S2/c18-27(22,23)14-5-3-13(4-6-14)9-10-19-17(21)15-7-8-16(26-15)28(24,25)20-11-1-2-12-20/h3-8H,1-2,9-12H2,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVPTCHHYKZTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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